molecular formula C11H14BrN B1342875 4-(3-Bromophenyl)piperidine CAS No. 351534-36-6

4-(3-Bromophenyl)piperidine

Cat. No.: B1342875
CAS No.: 351534-36-6
M. Wt: 240.14 g/mol
InChI Key: LWJZRMBBOWCPMO-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)piperidine is a chemical compound belonging to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a 3-bromophenyl group.

Scientific Research Applications

4-(3-Bromophenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Safety and Hazards

The safety data sheet for 4-(3-Bromophenyl)piperidine indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, contacting with skin and eye, and ensuring adequate ventilation .

Future Directions

Piperidines, including 4-(3-Bromophenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary target of 4-(3-Bromophenyl)piperidine is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any reduction in its activity can lead to significant behavioral changes and movement impairment .

Mode of Action

This inhibition could disrupt the normal transmission of nerve impulses, leading to various physiological effects .

Biochemical Pathways

The compound’s action on AchE can affect the cholinergic nervous system . This system is involved in numerous physiological processes, including muscle contraction, heart rate regulation, learning, and memory. Disruption of this system can have wide-ranging effects on an organism’s physiology .

Result of Action

The inhibition of AchE by this compound can lead to a disruption in the normal transmission of nerve impulses . This can result in significant behavioral changes, movement impairment, and potentially a reduced number of survival organisms . .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the compound should be used only outdoors or in a well-ventilated area to avoid inhalation . Additionally, dust formation should be avoided, and personal protective equipment should be worn when handling the compound . These precautions can help mitigate potential risks associated with the compound’s use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(3-Bromophenyl)piperidine typically involves the bromination of 4-phenylpiperidine. One common method includes the diazotization of 4-aminophenylpiperidine followed by bromination. The reaction conditions are generally mild, making the process suitable for industrial production .

Industrial Production Methods: Industrial production of this compound often employs the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is favored due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromophenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: Conversion to N-oxides using oxidizing agents.

    Reduction: Reduction of the bromine substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 4-phenylpiperidine.

    Substitution: Formation of various substituted piperidines depending on the nucleophile used.

Comparison with Similar Compounds

    Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.

    Pyridine: Similar to piperidine but with a nitrogen atom in a different position.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

    Phosphorinane: A heterocyclic compound with a phosphorus atom in the ring

Uniqueness: 4-(3-Bromophenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

4-(3-bromophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJZRMBBOWCPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310550
Record name 4-(3-Bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351534-36-6
Record name 4-(3-Bromophenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351534-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351534-36-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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